(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one
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Overview
Description
(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a brominated naphthalene ring, a methoxy group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves multiple steps, starting with the bromination of naphthalene derivatives. The methoxylation of the brominated naphthalene is then carried out under controlled conditions. The final step involves the formation of the enone structure through a condensation reaction with dimethylamine and a suitable aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one: shares similarities with other brominated naphthalene derivatives and enone compounds.
(2E)-1-(5-chloro-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-1-(5-bromo-6-hydroxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11(10-19(2)3)17(20)13-5-7-14-12(9-13)6-8-15(21-4)16(14)18/h5-10H,1-4H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQLEOHBBKBVLJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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